molecular formula C12H20ClNO2 B14638159 (1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone CAS No. 56866-92-3

(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone

Cat. No.: B14638159
CAS No.: 56866-92-3
M. Wt: 245.74 g/mol
InChI Key: AKQPCHOXDCJQMP-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-2-methylcyclohexanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone
  • (3-Amino-2-fluorophenyl)(morpholin-4-yl)methanone
  • (2-Fluoro-3-(morpholine-4-carbonyl)phenyl)imino thiazolidin-4-one

Uniqueness

(1-Chloro-2-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the morpholine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

56866-92-3

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

(1-chloro-2-methylcyclohexyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H20ClNO2/c1-10-4-2-3-5-12(10,13)11(15)14-6-8-16-9-7-14/h10H,2-9H2,1H3

InChI Key

AKQPCHOXDCJQMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)N2CCOCC2)Cl

Origin of Product

United States

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